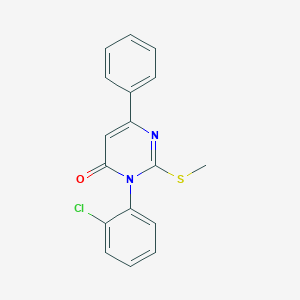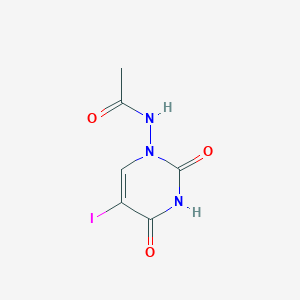
Acetamide, N-(3,4-dihydro-5-iodo-2,4-dioxo-1(2H)-pyrimidinyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an iodine atom at the 5-position of the pyrimidine ring, along with two oxo groups at the 2 and 4 positions, and an acetamide group attached to the nitrogen atom at the 1-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide typically involves the iodination of a pyrimidine precursor followed by the introduction of the acetamide group. One common synthetic route is as follows:
Iodination of Pyrimidine Precursor: The starting material, a pyrimidine derivative, is treated with an iodine source such as iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or sodium hypochlorite (NaOCl). This step introduces the iodine atom at the 5-position of the pyrimidine ring.
Formation of Acetamide Group: The iodinated pyrimidine intermediate is then reacted with acetic anhydride (CH3CO)2O or acetyl chloride (CH3COCl) in the presence of a base such as pyridine or triethylamine. This step results in the formation of the acetamide group at the nitrogen atom of the pyrimidine ring.
Industrial Production Methods
Industrial production of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The oxo groups at the 2 and 4 positions can be reduced to hydroxyl groups using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form higher oxidation state derivatives, such as sulfoxides or sulfones, using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (dimethylformamide, ethanol), and bases (sodium hydroxide, potassium carbonate).
Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, tetrahydrofuran).
Oxidation Reactions: Oxidizing agents (m-chloroperbenzoic acid, hydrogen peroxide), solvents (acetonitrile, dichloromethane).
Major Products Formed
Substitution Reactions: Substituted pyrimidine derivatives with various functional groups replacing the iodine atom.
Reduction Reactions: Reduced pyrimidine derivatives with hydroxyl groups at the 2 and 4 positions.
Oxidation Reactions: Oxidized pyrimidine derivatives with sulfoxide or sulfone groups.
科学的研究の応用
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The iodine atom and oxo groups play crucial roles in its binding affinity and reactivity with biological molecules.
類似化合物との比較
Similar Compounds
N-(5-Bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a bromine atom instead of iodine.
N-(5-Chloro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a chlorine atom instead of iodine.
N-(5-Fluoro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide: Similar structure with a fluorine atom instead of iodine.
Uniqueness
N-(5-Iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetamide is unique due to the presence of the iodine atom, which imparts distinct chemical and biological properties. The larger atomic radius and higher electronegativity of iodine compared to other halogens (bromine, chlorine, fluorine) can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
特性
CAS番号 |
138481-93-3 |
|---|---|
分子式 |
C6H6IN3O3 |
分子量 |
295.03 g/mol |
IUPAC名 |
N-(5-iodo-2,4-dioxopyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C6H6IN3O3/c1-3(11)9-10-2-4(7)5(12)8-6(10)13/h2H,1H3,(H,9,11)(H,8,12,13) |
InChIキー |
BMDSYJKPHMMXTA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NN1C=C(C(=O)NC1=O)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Chlorophenyl)-3-nitrosoimidazo[1,2-a]pyrimidine](/img/structure/B12918827.png)

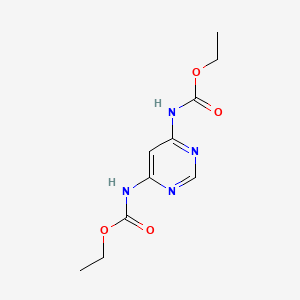
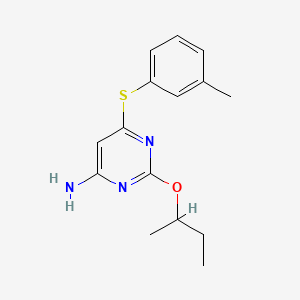
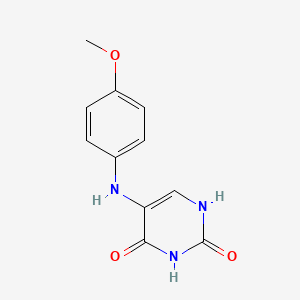

![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
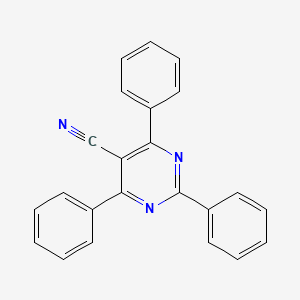

![N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine](/img/structure/B12918881.png)

